molecular formula C18H19N3O2 B2546925 6-(indoline-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one CAS No. 1904197-41-6

6-(indoline-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B2546925
CAS No.: 1904197-41-6
M. Wt: 309.369
InChI Key: BLBFXXNTRTZDKR-UHFFFAOYSA-N
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Description

6-(Indoline-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a sophisticated heterocyclic compound featuring a unique molecular hybrid of indoline and tetrahydrocinnolinone pharmacophores. This complex molecule incorporates multiple nitrogen-containing heterocyclic systems known to be privileged scaffolds in medicinal chemistry and drug discovery research. The structural framework contains an indoline moiety fused with a tetrahydrocinnolinone system through a carbonyl linkage, creating an extended conjugated system with potential interesting electronic properties and molecular recognition capabilities. Compounds containing tetrahydrocinnolin cores and indoline subunits have demonstrated significant importance in pharmaceutical research, particularly in the development of biologically active molecules targeting various therapeutic areas . The indoline component provides a rigid, planar structure that often contributes to receptor binding affinity, while the tetrahydrocinnolinone moiety offers hydrogen bonding capabilities and potential for molecular interactions. The methyl substitution at the 2-position may influence metabolic stability and electronic distribution throughout the system. This complex heterocyclic system may serve as a key intermediate in the synthesis of more elaborate molecular architectures or as a scaffold for biological evaluation. Researchers investigating heterocyclic chemistry, medicinal chemistry, and drug discovery may find this compound valuable for developing novel synthetic methodologies, creating targeted libraries for biological screening, or studying structure-activity relationships in nitrogen-containing heterocyclic systems . The presence of multiple nitrogen atoms in diverse chemical environments suggests potential coordination capabilities with various metal ions, which could be exploited in catalysis or materials science applications. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use. Not for human consumption.

Properties

IUPAC Name

6-(2,3-dihydroindole-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-20-17(22)11-14-10-13(6-7-15(14)19-20)18(23)21-9-8-12-4-2-3-5-16(12)21/h2-5,11,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBFXXNTRTZDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(indoline-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves the reaction of indoline derivatives with appropriate cinnoline precursors under controlled conditions. One common method involves the use of triethyl methanetricarboxylate with indoline, forming intermediate compounds that are further processed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(indoline-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the indoline or cinnoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(indoline-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(indoline-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features

  • Core Structure: The 5,6,7,8-tetrahydrocinnolin-3(2H)-one scaffold comprises a partially saturated bicyclic system with a ketone group at position 3.
  • Substituents: A methyl group at position 2 stabilizes the ring system via steric and electronic effects.

Physicochemical Properties

  • Molecular Weight: Estimated at ~325–350 g/mol (based on similar cinnolinone derivatives).
  • Solubility : Likely moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the ketone and carbonyl groups.
  • Stability: The saturated ring system may enhance stability compared to fully aromatic cinnolines .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 6-(indoline-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one with structurally related tetrahydrocinnolinones and heterocycles:

Compound Name Molecular Weight (g/mol) Key Substituents Synthesis Highlights Applications/Notes
This compound ~335 (estimated) 2-Me, 6-indoline-carbonyl Likely involves iodination and carbonyl insertion Potential kinase inhibition (inferred from similar scaffolds)
6-Amino-2-isobutyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one (CAS 2090647-71-3) 235.29 2-iBu, 6-NH₂ Prepared via reductive amination or cyclization Intermediate for anticancer agents
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one 177.24 2-Me, 4-keto Cyclocondensation of n-butylamine with ketones Precursor for iodinated derivatives (e.g., MJM170)
6-Amino-2-ethyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one (CAS 2091223-26-4) 207.26 2-Et, 6-NH₂ Similar to CAS 2090647-71-3, with ethyl substitution Explored in CNS drug discovery
3-(6-(4-Chlorobenzenesulfonamido)-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid ~408.90 2-Me, 6-sulfonamido, naphthalene core Sulfonamide coupling post-cyclization COX-2 inhibition (hypothetical)

Key Differences

Substituent Effects: The indoline-carbonyl group in the target compound may confer enhanced π-π stacking and hydrogen-bonding capabilities compared to amino or alkyl substituents in analogues . Amino-substituted derivatives (e.g., CAS 2090647-71-3) exhibit higher solubility in aqueous media, advantageous for drug formulation .

Synthetic Complexity: The indoline-carbonyl moiety likely requires multi-step synthesis, including protection/deprotection strategies, whereas amino derivatives are simpler to prepare .

Biological Relevance: 2-Methyltetrahydroquinolin-4-one () serves as a precursor for iodinated bioactive compounds (e.g., JAG21), suggesting the target compound could be optimized for similar pathways. Sulfonamide-containing analogues () highlight the role of electronegative groups in target binding, a feature absent in the indoline-carbonyl derivative.

Biological Activity

6-(Indoline-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a synthetic compound that belongs to the class of tetrahydrocinnolines, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H18N2O
  • Molecular Weight : 258.33 g/mol
  • CAS Number : 1692950-10-9

The structure features an indoline moiety linked to a tetrahydrocinnolinone framework, which is essential for its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study using PASS (Prediction of Activity Spectra for Substances) software predicted that this compound could possess antineoplastic activity with a probability score exceeding 0.8. This suggests a strong potential for inhibiting tumor growth and inducing apoptosis in cancer cells .

The proposed mechanisms by which this compound exerts its antitumor effects include:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It has been suggested that the compound can interfere with cell cycle progression, particularly in the G1/S phase transition.
  • Inhibition of Angiogenesis : By disrupting the formation of new blood vessels, it may starve tumors of necessary nutrients and oxygen.

Comparative Biological Activity

Activity TypeProbability Score
Antineoplastic0.825
Apoptosis Agonist0.811
Antimetastatic0.620
Hypolipemic0.863

This table summarizes the predicted biological activities of the compound based on computational models .

Study on Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines including:

  • HeLa Cells (Cervical Cancer) : The compound showed a dose-dependent decrease in cell viability.
  • MCF-7 Cells (Breast Cancer) : Significant apoptosis was observed at concentrations above 10 µM.

These findings indicate its potential as a therapeutic agent in oncology.

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